2-Ethyl-4,7-difluoro-2,3-dihydro-1-benzofuran-3-one
Description
Properties
Molecular Formula |
C10H8F2O2 |
|---|---|
Molecular Weight |
198.17 g/mol |
IUPAC Name |
2-ethyl-4,7-difluoro-1-benzofuran-3-one |
InChI |
InChI=1S/C10H8F2O2/c1-2-7-9(13)8-5(11)3-4-6(12)10(8)14-7/h3-4,7H,2H2,1H3 |
InChI Key |
SLMBEKLCRFQGSW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C(=O)C2=C(C=CC(=C2O1)F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-4,7-difluoro-2,3-dihydro-1-benzofuran-3-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-ethylphenol and 4,7-difluorobenzaldehyde.
Formation of Intermediate: The starting materials undergo a series of reactions, including Friedel-Crafts acylation, to form an intermediate compound.
Cyclization: The intermediate compound is then subjected to cyclization reactions under acidic or basic conditions to form the benzofuran ring.
Final Product:
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Catalysts and solvents are carefully selected to enhance the efficiency of the reactions and minimize by-products.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group, resulting in the formation of 2-Ethyl-4,7-difluoro-2,3-dihydro-1-benzofuran-3-ol.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide in acidic or basic media.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under appropriate reaction conditions.
Major Products Formed:
Oxidation: Carboxylic acids, aldehydes, or other oxidized derivatives.
Reduction: Alcohols or other reduced derivatives.
Substitution: Compounds with substituted functional groups at positions 4 and 7.
Scientific Research Applications
2-Ethyl-4,7-difluoro-2,3-dihydro-1-benzofuran-3-one is a synthetic organic compound that belongs to the benzofuran family. Benzofurans are heterocyclic compounds characterized by a fused benzene and furan ring. The presence of two fluorine atoms at positions 4 and 7, an ethyl group at position 2, and a ketone group at position 3 of the dihydrobenzofuran ring gives this compound its unique structure.
Applications in Scientific Research
This compound is applicable in scientific research, including chemistry, biology, medicine, and industry.
Chemistry
- It serves as a building block in synthesizing complex organic molecules.
- It is a reagent in various organic reactions.
Biology
- It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
- The introduction of fluorine atoms can enhance metabolic stability and bioavailability, potentially increasing efficacy against various pathogens.
Medicine
Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry
It is used in developing new materials, such as polymers and pharmaceuticals, due to its unique chemical properties.
Potential Products Formed
- Oxidation: Carboxylic acids, aldehydes, or other oxidized derivatives
- Reduction: Alcohols or other reduced derivatives
- Substitution: Compounds with substituted functional groups at positions 4 and 7
Mechanism of Action
The mechanism of action of 2-Ethyl-4,7-difluoro-2,3-dihydro-1-benzofuran-3-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.
Pathways Involved: It may modulate signaling pathways, such as those involved in cell proliferation, apoptosis, or immune response, leading to its observed biological effects.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Key Compounds for Comparison
The following compounds share structural similarities with this compound, differing in substituents or functional groups (Table 1):
Table 1 : Structural and Commercial Comparison of Analogs
Substituent Position and Reactivity
Fluorine Positioning :
- The 4,7-difluoro substitution (target compound) creates distinct electronic effects compared to the 4,6-difluoro analog (CAS 1343048-10-1). Fluorine’s electron-withdrawing nature alters ring electron density, impacting nucleophilic/electrophilic reactivity .
- The amine derivative (CAS 1342216-88-9) replaces the ketone with an NH2 group, significantly altering polarity and hydrogen-bonding capacity.
Methyl vs. Fluorine :
- The 4,7-dimethyl analog (CAS 1341749-84-5) introduces steric bulk and electron-donating methyl groups, reducing electrophilicity compared to fluorine-substituted derivatives.
Biological Activity
2-Ethyl-4,7-difluoro-2,3-dihydro-1-benzofuran-3-one is a synthetic organic compound belonging to the benzofuran family. Its unique structure, characterized by the presence of ethyl and difluoro substituents, significantly influences its biological activities. This article reviews the compound's biological activity, including its pharmacological properties, synthesis methods, and potential applications in medicine and industry.
- Molecular Formula : C₁₀H₈F₂O
- Molecular Weight : 196.17 g/mol
- Structure : The compound features a benzofuran core with an ethyl group at position 2 and difluoro groups at positions 4 and 7.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. The introduction of fluorine atoms is known to enhance metabolic stability and bioavailability, which may increase efficacy against various pathogens. Studies have shown promising results in vitro against bacterial strains and fungi, suggesting potential as an antimicrobial agent .
Anticancer Properties
The compound has been evaluated for its anticancer activity in several studies. It demonstrated significant antiproliferative effects against various cancer cell lines, including breast and colon cancer cells. The mechanism of action appears to involve the modulation of signaling pathways related to cell proliferation and apoptosis .
| Cell Line | IC50 (µM) | Activity |
|---|---|---|
| MDA-MB-231 (Breast) | 0.058 | Strong antiproliferative |
| HCT116 (Colon) | 0.070 | Moderate antiproliferative |
| HeLa (Cervical) | 0.070 | Moderate antiproliferative |
Anti-inflammatory Activity
In addition to its antimicrobial and anticancer properties, this compound has shown anti-inflammatory effects in preclinical models. It appears to inhibit pro-inflammatory cytokines and modulate immune responses, which could be beneficial in treating inflammatory diseases .
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Enzymatic Inhibition : The compound may inhibit key enzymes involved in cancer progression and inflammation.
- Receptor Binding : It has been suggested that the compound interacts with various receptors that modulate cellular signaling pathways.
These interactions are crucial for understanding its pharmacological profile and optimizing therapeutic applications.
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Starting Materials : The synthesis begins with 2-ethylphenol and 4,7-difluorobenzaldehyde.
- Friedel-Crafts Acylation : This step forms an intermediate compound.
- Cyclization : The intermediate undergoes cyclization under acidic or basic conditions to form the benzofuran ring.
- Purification : Final purification steps ensure high yield and purity.
Case Studies
A notable case study involved evaluating the compound's efficacy against neuropathic pain models in rats. The results indicated a significant reduction in pain without affecting locomotor behavior, highlighting its potential as a therapeutic agent for pain management .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
